2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione
Description
2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted with a tert-butyl group, a methyl group, and a 4-(prop-2-en-1-yloxy)benzylidene moiety. This compound belongs to the arylidene Meldrum’s acid family, which is widely studied for its structural diversity and reactivity in organic synthesis . Its synthesis likely follows established protocols for analogous arylidene Meldrum’s acids, involving condensation of Meldrum’s acid with substituted benzaldehydes under acidic or thermal conditions .
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-tert-butyl-2-methyl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C19H22O5/c1-6-11-22-14-9-7-13(8-10-14)12-15-16(20)23-19(5,18(2,3)4)24-17(15)21/h6-10,12H,1,11H2,2-5H3 |
InChI Key |
FEECVVKJCZJNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)OCC=C)C(=O)O1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the dioxane ring through cyclization reactions, followed by the introduction of tert-butyl and methyl groups via alkylation reactions. The prop-2-en-1-yloxyphenyl group can be introduced through etherification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., diethylamino ) enhance π–π stacking, while bulky groups (e.g., tert-butyl) may sterically hinder packing, favoring weak van der Waals interactions.
- Conformational Flexibility: The dioxane ring adopts an envelope conformation in most derivatives, with puckering influenced by substituents . Boat conformations are noted in compounds with bulkier substituents .
Crystallographic and Computational Tools
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via Knoevenagel condensation , a method widely used for benzylidene derivatives. A typical protocol involves reacting a 1,3-dioxane-4,6-dione precursor with a substituted benzaldehyde derivative under basic conditions (e.g., piperidine or ammonium acetate). Optimization focuses on:
- Solvent selection : Polar aprotic solvents like DMF or ethanol improve yield by stabilizing intermediates .
- Temperature control : Reactions at 60–80°C balance reaction rate and byproduct suppression .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis may reduce reaction time .
Basic: Which spectroscopic and crystallographic methods are suitable for structural characterization?
- X-ray crystallography : Resolves the benzylidene moiety’s planar geometry and confirms stereochemistry via single-crystal analysis (mean C–C bond deviation: 0.002 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl protons at δ 1.2–1.4 ppm; dioxane carbonyls at δ 165–170 ppm) .
- FT-IR : Confirms carbonyl stretching (1700–1750 cm⁻¹) and ether linkages (C–O–C at 1100–1250 cm⁻¹) .
Basic: How can solubility and stability challenges be addressed in experimental formulations?
- Solubility screening : Test solvents like DMSO (for in vitro assays) or PEG-400 (for in vivo studies) using UV-Vis spectroscopy .
- Stability protocols :
Advanced: What methodologies elucidate molecular interactions with biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina, focusing on hydrophobic interactions with the tert-butyl group .
- In vitro assays : Validate docking results via fluorescence quenching or SPR to measure binding constants (Kd) .
- Orthogonal validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
Advanced: How can environmental fate studies be designed to assess ecological risks?
- Compartmental analysis : Track distribution in soil/water using LC-MS/MS, noting logP (predicted ~3.5) to model bioaccumulation .
- Degradation kinetics : Hydrolysis studies at varying pH/temperature quantify half-life (t₁/₂) of the dioxane ring .
- Ecotoxicology : Use Daphnia magna or algal models to evaluate LC50/EC50, prioritizing metabolites identified via HRMS .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Compare IC50 values across assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .
- Structural analogs : Test derivatives (e.g., replacing prop-2-en-1-yloxy with methoxy) to isolate pharmacophore contributions .
- Dose-response curves : Ensure linearity in the 0.1–100 µM range to avoid false negatives from solubility limits .
Advanced: What experimental designs ensure robust stability and degradation studies?
- Split-plot design : Assign factors (e.g., temperature, pH) to main plots and subplots for time-dependent degradation analysis .
- Accelerated stability testing : Use Arrhenius modeling at 40–60°C to predict shelf life under standard conditions .
- Forced degradation : Expose to UV light, H2O2, or acidic/base conditions to map degradation pathways via LC-QTOF .
Advanced: How can computational modeling predict reactivity and regioselectivity?
- DFT calculations : Calculate Fukui indices to identify electrophilic sites (e.g., the benzylidene carbon) prone to nucleophilic attack .
- MD simulations : Model solvent effects on conformation, highlighting steric hindrance from the tert-butyl group .
- QSAR models : Correlate substituent electronegativity with bioactivity using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
